molecular formula C21H17N3O2S B2907662 N-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872613-62-2

N-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2907662
CAS No.: 872613-62-2
M. Wt: 375.45
InChI Key: GLNAMLZWBXPTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a naphthalen-1-ylmethylthio group at the 5-position and a benzamide-linked methyl group at the 2-position. The 1,3,4-oxadiazole scaffold is widely studied for its pharmacological versatility, including anticancer, antimicrobial, and enzyme-inhibitory properties . The benzamide group contributes to hydrogen-bonding interactions, a critical feature in enzyme inhibition .

Properties

IUPAC Name

N-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c25-20(16-8-2-1-3-9-16)22-13-19-23-24-21(26-19)27-14-17-11-6-10-15-7-4-5-12-18(15)17/h1-12H,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNAMLZWBXPTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation:

    Amide Formation: The final step involves the reaction of the thioether intermediate with benzoyl chloride or benzamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications. Studies have explored its efficacy in targeting specific enzymes or receptors involved in disease pathways, making it a potential lead compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its derivatives may also find applications in agriculture as pesticides or herbicides.

Mechanism of Action

The mechanism of action of N-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide

  • Structure: Differs by an additional 2-aminophenyl group on the benzamide.
  • Activity : Exhibits potent HDAC inhibition (IC₅₀ = 0.89 µM) and selective cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) .
  • Key Difference: The amino group enhances hydrogen-bonding capacity, improving HDAC binding compared to the unsubstituted benzamide in the target compound .

2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides

  • Structure : Replaces naphthalene with indole and substitutes benzamide with thiazole-linked acetamide.
  • Activity : Dual EGFR/COX-2 inhibition (EGFR IC₅₀ = 0.14–1.82 µM; COX-2 IC₅₀ = 0.09–0.47 µM) .
  • Key Difference : The indole-thiazole combination broadens target specificity but reduces lipophilicity compared to the naphthalene-benzamide system .

4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)

  • Structure : Contains a 4-methoxyphenylmethyl group and a sulfamoylbenzamide moiety.
  • Activity : Antifungal agent against Candida albicans (MIC = 8 µg/mL) via thioredoxin reductase inhibition .
  • Key Difference : The sulfamoyl group and methoxy substitution enhance antifungal activity but lack the thioether linkage critical for HDAC inhibition in the target compound .

2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

  • Structure : Features a bromobenzofuran ring and fluorophenylacetamide.
  • Activity : Tyrosinase inhibitor (IC₅₀ = 2.3 µM), useful in hyperpigmentation disorders .
  • Key Difference : The benzofuran-fluorophenyl system prioritizes enzyme inhibition over cytotoxic effects seen in naphthalene-containing derivatives .

Comparative Data Table

Compound Name Key Substituents Biological Target Activity (IC₅₀/MIC) Reference
This compound Naphthalenylmethylthio, benzamide HDAC, Tyrosine Kinase Not explicitly reported
N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide 2-Aminophenyl, naphthalenylmethyl HDAC 0.89 µM (HDAC)
2-[(5-((Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide Indolylmethyl, thiazolylacetamide EGFR/COX-2 0.14–1.82 µM (EGFR)
LMM5 4-Methoxyphenylmethyl, sulfamoyl Thioredoxin Reductase 8 µg/mL (C. albicans)
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Bromobenzofuran, fluorophenylacetamide Tyrosinase 2.3 µM

Key Research Findings

Role of Naphthalene vs. Other Aromatic Groups :

  • Naphthalene derivatives exhibit superior HDAC inhibition compared to indole or benzofuran analogues due to enhanced hydrophobic interactions .
  • Substitution with electron-withdrawing groups (e.g., nitro in ) improves anticancer activity but reduces metabolic stability .

Impact of Thioether Linkage :

  • The thioether group in the target compound and analogues (e.g., ) facilitates sulfur-mediated interactions with catalytic cysteine residues in enzymes like HDACs or tyrosinase .

Benzamide vs. Acetamide Derivatives :

  • Benzamide-linked compounds (e.g., target compound, LMM5) show higher target specificity, while acetamide derivatives (e.g., ) offer broader pharmacokinetic profiles .

Antifungal vs. Anticancer Activity :

  • Sulfamoyl and methoxy groups (LMM5) favor antifungal activity, whereas naphthalene-thioether systems prioritize anticancer mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.